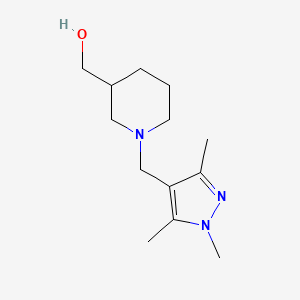
(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol
Vue d'ensemble
Description
“(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol” is a chemical compound with the molecular formula C11H22Cl2N4 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. This ring is substituted with three methyl groups and one piperidine ring .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.23 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current data .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
(1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol is involved in the synthesis and structural analysis of various compounds. For example, it is used in the synthesis of η5 and η6 - cyclic π-perimeter hydrocarbon platinum group metal complexes, where its derivatives act as ligands. These complexes are characterized by spectroscopy and crystallography to investigate their structural properties (Sairem et al., 2012). Another study focused on the synthesis and crystal structure of a related compound, highlighting its potential in forming stable structures with interesting geometry around the sulfur atom, showing inter and intramolecular hydrogen bonds (Girish et al., 2008).
Antimicrobial Applications
Compounds derived from or structurally related to this compound have shown antimicrobial activity. A study synthesized a series of derivatives and screened them for antimicrobial properties, finding that some exhibited activities comparable to standard drugs (Kumar et al., 2012). This suggests potential applications in developing new antimicrobial agents.
Catalysis and Reaction Mechanisms
Research has also explored the use of derivatives in catalysis and understanding reaction mechanisms. For instance, the catecholase activity of in situ copper complexes with ligands based on pyrazole and pyridine, which may include compounds similar to this compound, was studied to understand their reaction rates and activities under various conditions (Mouadili et al., 2013). Such studies contribute to the development of catalytic agents and enhance our understanding of complex chemical processes.
Molecular Interaction Studies
The molecular interactions of compounds structurally related to this compound with biological receptors have been analyzed. For example, the antagonist activity of a compound against the CB1 cannabinoid receptor was studied, revealing insights into its binding interactions and the development of pharmacophore models (Shim et al., 2002). Such research is crucial for drug design and understanding the pharmacodynamics of potential therapeutic agents.
Propriétés
IUPAC Name |
[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-10-13(11(2)15(3)14-10)8-16-6-4-5-12(7-16)9-17/h12,17H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZISWBMLBPQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



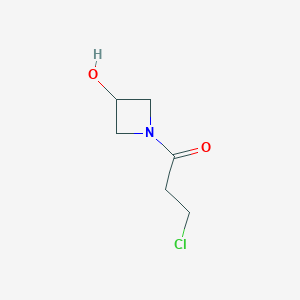



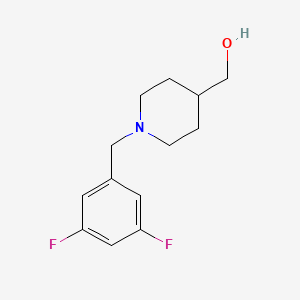
![7-Bromo-1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B1474023.png)
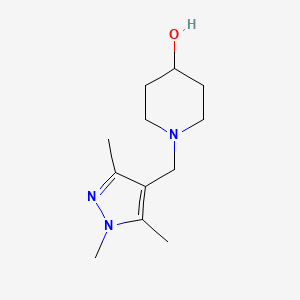
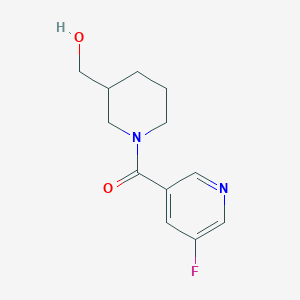


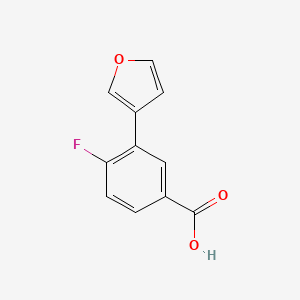
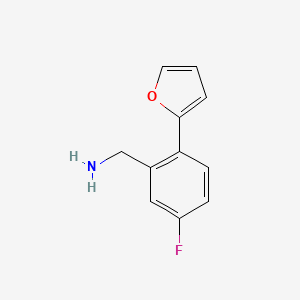

![3-[3-(4-Methoxybenzyl)-ureido]-propionic acid methyl ester](/img/structure/B1474037.png)